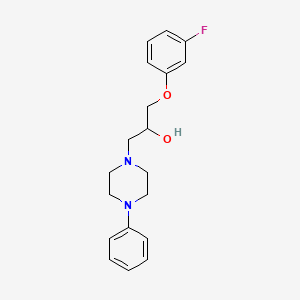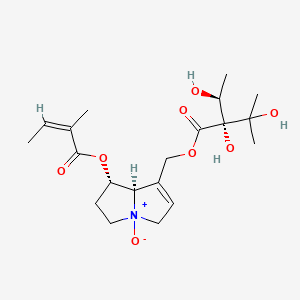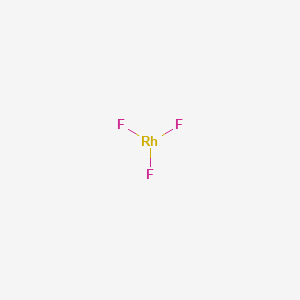
Rhodium(III) fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as a red-brown, diamagnetic solid and is known for its high stability and unique properties . Rhodium fluoride is part of the platinum group metals and is used in various specialized applications due to its chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodium fluoride can be synthesized through several methods:
- This method involves the reaction of rhodium trichloride with fluorine gas:
Fluorination of Rhodium Trichloride: 2RhCl3+3F2→2RhF3+3Cl2
Rhodium fluoride can also be prepared by directly combining rhodium metal with fluorine gas:Direct Combination of Elements: 2Rh+3F2→2RhF3
Industrial Production Methods: In industrial settings, rhodium fluoride is typically produced using the fluorination of rhodium trichloride due to the controlled reaction conditions and the availability of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium fluoride undergoes various chemical reactions, including:
Oxidation: Rhodium fluoride can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental rhodium.
Substitution: Rhodium fluoride can participate in substitution reactions where fluoride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as fluorine gas.
Reduction: Reducing agents like hydrogen gas or metals.
Substitution: Ligands such as chloride ions or other halides.
Major Products:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Elemental rhodium or lower oxidation state rhodium compounds.
Substitution: Rhodium halides or other rhodium-ligand complexes.
Applications De Recherche Scientifique
Rhodium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and as a component in specialized coatings.
Mécanisme D'action
The mechanism by which rhodium fluoride exerts its effects involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in chemical reactions by facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with rhodium fluoride .
Comparaison Avec Des Composés Similaires
Rhodium fluoride can be compared with other similar compounds such as:
Vanadium trifluoride (VF3): Shares a similar crystal structure and coordination geometry.
Platinum trifluoride (PtF3): Another member of the platinum group metals with comparable chemical properties.
Iridium trifluoride (IrF3): Exhibits similar reactivity and applications in catalysis.
Uniqueness: Rhodium fluoride is unique due to its high stability, red-brown color, and specific catalytic properties that make it valuable in both industrial and research applications .
Propriétés
Numéro CAS |
60804-25-3 |
|---|---|
Formule moléculaire |
F3Rh |
Poids moléculaire |
159.9007 g/mol |
Nom IUPAC |
trifluororhodium |
InChI |
InChI=1S/3FH.Rh/h3*1H;/q;;;+3/p-3 |
Clé InChI |
TXUZMGFRPPRPQA-UHFFFAOYSA-K |
SMILES canonique |
F[Rh](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
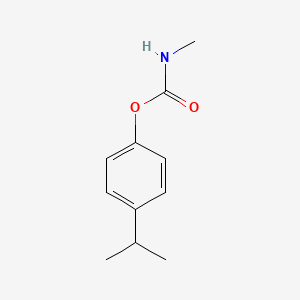

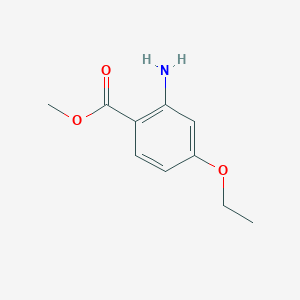
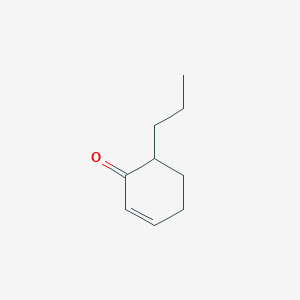
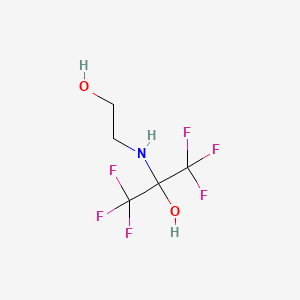
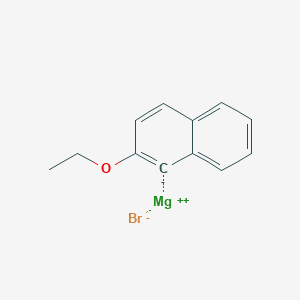

![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
